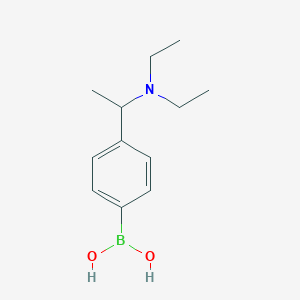

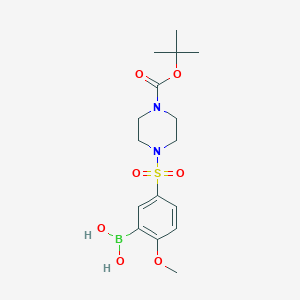

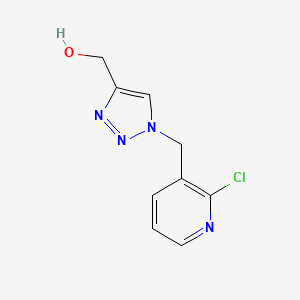

![molecular formula C7H11Cl2N3O2 B1458721 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride CAS No. 1965309-84-5](/img/structure/B1458721.png)

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride

Vue d'ensemble

Description

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1965309-84-5 . It has a molecular weight of 240.09 and is an off-white solid .

Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis

This compound is an off-white solid . The InChI code is 1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H , and the molecular weight is 240.09 .Applications De Recherche Scientifique

Antibacterial Activity

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride: has been studied for its potential in combating bacterial infections. The compound’s derivatives have shown promising results against multi-drug resistant microbial infections, which is a significant concern in medical treatments . Specifically, hydrazone derivatives of this compound have exhibited excellent antibacterial activity, with notable effectiveness against both Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus .

Synthesis of Hydrazone Derivatives

The compound serves as a precursor in the synthesis of hydrazone derivatives. These derivatives are synthesized through the condensation of the compound with aromatic aldehydes, yielding a variety of biologically active molecules. The process has been optimized to achieve high yields, ranging from 80-92% . These hydrazone derivatives have a wide range of biological activities, including antimicrobial properties .

Medicinal Chemistry Building Block

As a versatile compound, 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride is a valuable building block in medicinal and biological chemistry. It is used to develop new molecules with potential therapeutic applications, highlighting its importance in drug discovery and development .

Antimicrobial Agent Exploration

The search for new antimicrobial agents is a continuous challenge due to the rapid resistance development in bacteria. This compound and its derivatives are part of ongoing research to discover new antimicrobial agents that can be effective against resistant strains .

Biological Activity Profiling

Hydrazone moieties, which can be synthesized from this compound, are known to exhibit a broad spectrum of biological activities. These include anticonvulsant, antidepressant, analgesic, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-HIV activities . This makes the compound a significant contributor to the profiling of biological activities in various pharmacological studies.

Chemical Synthesis and Chromatography

The compound is also used in chemical synthesis and chromatography as part of the process to create and purify new chemical entities. Its derivatives can be separated and identified using techniques like flash column chromatography, which is essential in the purification process for pharmaceutical compounds .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to exhibit antimicrobial activity .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes that result in their antimicrobial activity .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to their observed biological effects .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAIKBAKKZMNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(N=C2CN1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

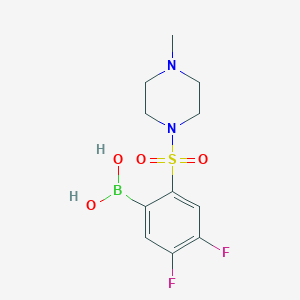

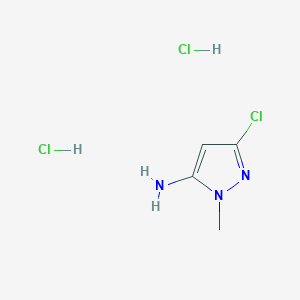

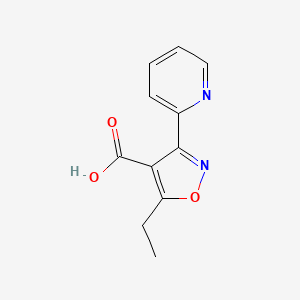

![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)

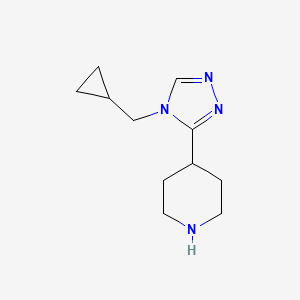

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)